N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O3S/c1-16-10(13-14-15-16)21-5-9(18)12-6-2-3-7(11)8(4-6)17(19)20/h2-4H,5H2,1H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTVJEJKYDKFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide (CAS No. 329779-13-7) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and enzyme inhibition effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C10H9ClN6O3S, with a molecular weight of 328.74 g/mol. It features a chloro-nitrophenyl moiety and a tetraazolyl sulfanyl group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study reported that derivatives with similar structures demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in vitro. Research indicates that it may inhibit cancer cell proliferation through apoptosis induction. In one study:
- Cell Line Testing : The compound was tested on several cancer cell lines, showing a dose-dependent decrease in viability with IC50 values ranging from 10 to 30 µM .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes.
- Acetylcholinesterase (AChE) : This compound showed promising AChE inhibitory activity with an IC50 value of approximately 45 µg/mL in comparison to standard inhibitors .
- Butyrylcholinesterase (BChE) : It exhibited moderate BChE inhibition as well, suggesting potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
Study on Antimicrobial Efficacy
In a comparative study of various nitrophenyl compounds, this compound was found to be among the most effective against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL .
Evaluation of Antitumor Properties
A detailed investigation into the antitumor effects revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models when administered at doses of 20 mg/kg . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines. A study indicated that derivatives of this compound exhibited promising activity against human cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% .
Antimicrobial Properties
Research has also demonstrated antimicrobial activity against both bacterial and fungal strains. The presence of the tetraazolyl group is believed to enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for further development in treating infections .
Pesticidal Activity
The compound's structural characteristics suggest potential applications as a pesticide. Compounds containing similar functional groups have been studied for their efficacy against agricultural pests. Preliminary investigations indicate that this compound may possess insecticidal properties due to its ability to interfere with pest metabolic pathways .
In Silico Studies
In silico studies have been employed to predict the compound's pharmacokinetic properties and toxicity profiles. These computational models help in understanding how the compound behaves in biological systems, which is crucial for its development as a therapeutic agent .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro-3-nitrophenyl group facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. In structurally similar compounds, chlorine substitution occurs at 80–100°C using:
-
Thiols : Produces thioether-linked analogs (e.g., with benzyl mercaptan at 70°C)
Key influencing factors :
-
Nitro groups at position 3 act as strong electron-withdrawing groups, activating the para-chloro position for NAS
-
Steric hindrance from the tetrazole system reduces reactivity at higher temperatures (>120°C)
Oxidation of Sulfanyl Group
The –S– bridge undergoes oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA):
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 0–5°C, 4h | Sulfoxide | 58% |
| mCPBA | RT, 2h | Sulfone | 83% |
Sulfone derivatives show enhanced thermal stability (decomposition >250°C vs. 180°C for parent compound).
Hydrolysis of Acetamide Moiety
Controlled hydrolysis occurs under acidic/basic conditions:
Acidic (HCl 6M, reflux)
Basic (NaOH 2M, 60°C)
-
Generates sodium carboxylate
-
Requires 12h for complete conversion
Tetrazole Ring Modifications
The 1-methyltetrazole ring participates in:
A. Alkylation
-
Reacts with methyl iodide (K₂CO₃, DMF) to form 1,5-dimethyltetrazolium salts
-
Rate constant (k): 3.2 × 10⁻³ L/mol·s at 25°C
B. Coordination Chemistry
-
Forms complexes with transition metals (Cu²⁺, Ni²⁺)
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|------------|--------------------|----------------------------|
| Cu(NO₃)₂ | 2:1 | 8.9 ± 0.3 |
| NiCl₂ | 1:1 | 5.7 ± 0.2 |
Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C, ethanol) converts the nitro group to amine:
| Condition | Product | Application |
|---|---|---|
| 40 psi H₂, 4h | 3-amino-4-chlorophenyl derivative | Anticancer intermediate |
Reduced analogs exhibit shifted λ_max from 315 nm to 285 nm (UV-Vis) .
Cyclocondensation Reactions
Reacts with aldehydes in ethanol/HCl to form thiazolidinone derivatives:
| Aldehyde | Reaction Time | Yield |
|---|---|---|
| Benzaldehyde | 6h | 68% |
| 4-Nitrobenzaldehyde | 8h | 71% |
Products demonstrate enhanced antimicrobial activity (MIC 16–32 μg/mL vs. 64 μg/mL for parent) .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution and cyclization. For example, refluxing intermediates with acetic anhydride (as in similar acetamide syntheses) facilitates acetylation, followed by slow crystallization for purification . Optimization includes controlling reaction time (e.g., 30-minute reflux) and solvent choice (ethanol for crystallization). Yield improvements may require stoichiometric adjustments of reagents like acetic anhydride and temperature modulation.
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- NMR : To confirm substituent positions (e.g., nitrophenyl and tetraazole groups) via chemical shifts and coupling patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S–C stretching at ~650 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S, Cl) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact, as nitro groups may be irritants .
- Storage : In airtight containers away from ignition sources (per P210 guidelines) .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?
- Methodology :
- Reaction Path Search : Tools like density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational path searches with experimental validation to optimize cyclization steps .
- Solvent Effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., acetonitrile vs. DMF) .
- Electronic Properties : HOMO-LUMO analysis guides modifications to improve electrophilic/nucleophilic reactivity .
Q. What crystallographic strategies resolve structural ambiguities in nitroaromatic acetamides?
- Methodology :
- Single-Crystal XRD : Determines bond lengths (e.g., C–NO₂ torsion angles) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Powder XRD : Assesses polymorphism and crystallinity post-synthesis .
- Torsion Angle Analysis : Identifies deviations from planarity (e.g., nitro group twisting by ~17°, as in related structures) .
Q. How do structural modifications at the triazole ring impact biological activity, and how can conflicting SAR data be reconciled?
- Methodology :
- Substituent Screening : Synthesize analogs with varying substituents (e.g., methyl, benzyl) and test antimicrobial/anticancer activity .
- Statistical Modeling : Use multivariate analysis (e.g., PCA or QSAR) to isolate influential groups. For example, bulkier substituents may hinder membrane permeability, explaining activity drops .
- Crystallographic Validation : Compare active/inactive analogs to identify steric or electronic barriers .
Q. What strategies mitigate side reactions during sulfanyl-acetamide coupling?
- Methodology :
- Protecting Groups : Temporarily shield reactive sites (e.g., nitro groups) during coupling .
- Catalyst Optimization : Use Pd-based catalysts for selective cross-coupling, minimizing disulfide byproducts .
- Kinetic Monitoring : In situ FTIR or Raman tracks reaction progress to terminate before side reactions dominate .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar acetamides?
- Methodology :
- Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC protocols for antimicrobial studies) .
- Meta-Analysis : Compare datasets to identify outliers (e.g., solvent-dependent solubility affecting bioavailability) .
- Structural Re-examination : Verify substituent positions via XRD to rule out synthesis errors .
Q. Why might computational predictions of reactivity conflict with experimental outcomes for nitroaromatic intermediates?
- Methodology :
- Solvent/Environment Calibration : Adjust computational models to account for solvent polarity (e.g., implicit vs. explicit solvent in DFT) .
- Transition State Re-evaluation : Use ab initio molecular dynamics to capture solvent effects on activation energy .
- Experimental Validation : Perform kinetic studies (e.g., Eyring plots) to compare predicted vs. observed rates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
